molecular formula C10H18N4O B1481225 (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2092668-62-5

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481225
CAS No.: 2092668-62-5
M. Wt: 210.28 g/mol
InChI Key: IZRCCRROZOHHAY-UHFFFAOYSA-N
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Description

“(1-Ethylpiperidin-3-yl)methanol” is a compound with the CAS Number: 54525-19-8 and a molecular weight of 143.23 . It is a liquid at room temperature .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“(1-Ethylpiperidin-3-yl)methanol” has a molecular weight of 143.23 . It is a liquid at room temperature . The compound is stored in a dry environment at 2-8°C .

Scientific Research Applications

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential applications in scientific research. It has been used as a ligand for the preparation of metal complexes, which can be used in various catalytic reactions. This compound has also been used as a reagent for the synthesis of other compounds and as a catalyst for the synthesis of polymers. Additionally, it has been used as a fluorescent probe for imaging and spectroscopy applications.

Advantages and Limitations for Lab Experiments

The use of (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol in laboratory experiments offers several advantages. This compound is relatively easy to synthesize and is available in high yields. Additionally, it is stable in a wide range of temperatures and is soluble in most organic solvents. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict the effects of this compound in different applications.

Future Directions

There are several potential future directions for (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol. Further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, this compound could be explored for its potential applications in drug design and development. Finally, this compound could be used as a tool to study the structure and function of proteins and other biological molecules.

Safety and Hazards

The compound has the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Properties

IUPAC Name

[1-(1-ethylpiperidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRCCRROZOHHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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